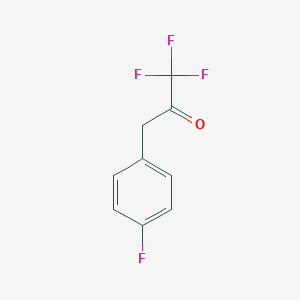

3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

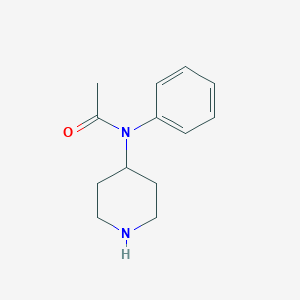

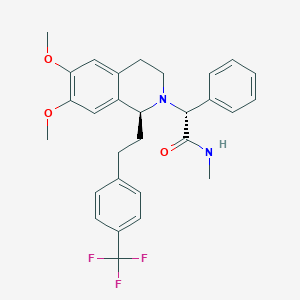

The compound “3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone” is an organic molecule that contains a ketone functional group (indicated by the “one” in “propanone”) and a fluorophenyl group (a phenyl ring with a fluorine atom attached). The presence of multiple fluorine atoms suggests that this compound might have interesting chemical properties, as fluorine is highly electronegative and can significantly influence the chemical behavior of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the fluorine atoms and the formation of the ketone group in separate steps. Fluorination of organic compounds is a well-studied field and there are many methods available, including the use of elemental fluorine or various fluorinating reagents . The formation of the ketone group could potentially be achieved through oxidation of a secondary alcohol .Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electronegativity of the fluorine atoms and the presence of the ketone group. The carbon-fluorine bonds would be polar, and the molecule might exhibit dipole-dipole interactions. The exact structure would need to be determined through experimental methods such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the ketone group and the fluorine atoms. Ketones are known to undergo a variety of reactions, including nucleophilic addition and reduction . The carbon-fluorine bonds are relatively stable, but can be activated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and change its boiling and melting points compared to similar compounds without fluorine .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Summary of the Application : The compound “3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone” is used in the synthesis of organofluorine compounds, which are important in modern organic and medicinal chemistry . Organofluorine bioactive compounds account for 5–15% of the annual number of new drugs approved on the world pharmaceutical market .

- Methods of Application : The compound was synthesized via the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2CO3-mediated defluorinative cyclization of the resultant azine . Sodium trifluoromethanesulfinate is used as a precursor of CF3 radicals, while graphitic carbon nitride (g-C3N4) is employed as an environmentally friendly, cheap, and efficient heterogeneous photocatalyst .

- Results or Outcomes : The structure of the synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry .

Medicinal Chemistry

- Summary of the Application : The 3-chloro-4-fluorophenyl motif, which is similar to the 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone, has been used to identify inhibitors of Tyrosinase from Agaricus bisporus . Tyrosinase is implicated in melanin production in various organisms and is related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease .

- Methods of Application : The 3-chloro-4-fluorophenyl motif was incorporated into distinct chemotypes that revealed the ability to establish profitable contact with the AbTYR catalytic site .

- Results or Outcomes : The new 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC50 values, spanning from 0.19 to 1.72 μM, as AbTYR inhibitors .

Chemical Industry

- Summary of the Application : The compound “3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone” could potentially be used in the chemical industry for the synthesis of various fluorinated compounds .

Pharmaceutical Industry

- Summary of the Application : Fluorinated compounds, such as “3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone”, are often used in the pharmaceutical industry due to their unique properties . For example, the incorporation of fluorine atoms into drug molecules can enhance their metabolic stability, bioavailability, and membrane permeability .

- Methods of Application : Again, the specific methods of application would depend on the desired end product. This compound could potentially be used as a starting material or intermediate in the synthesis of various pharmaceuticals .

Nonlinear Optical Material

- Summary of the Application : A fluorinated chalcone similar to “3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone” was synthesized and studied as a promising nonlinear optical material .

- Methods of Application : The compound was synthesized via visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2CO3-mediated defluorinative cyclization of the resultant azine .

- Results or Outcomes : The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10−22 m2 V−2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .

Photoredox Catalysis

- Summary of the Application : The title compound was synthesized via the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2CO3-mediated defluorinative cyclization of the resultant azine .

- Methods of Application : Sodium trifluoromethanesulfinate is used as a precursor of CF3 radicals, while graphitic carbon nitride (g-C3N4) is employed as an environmentally friendly, cheap, and efficient heterogeneous photocatalyst .

- Results or Outcomes : The structure of the synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEDPCRQZJYHIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568438 |

Source

|

| Record name | 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone | |

CAS RN |

1735-92-8 |

Source

|

| Record name | 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.